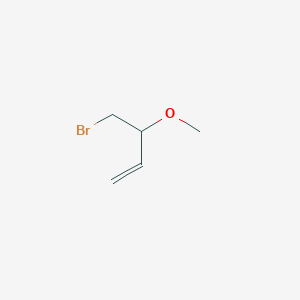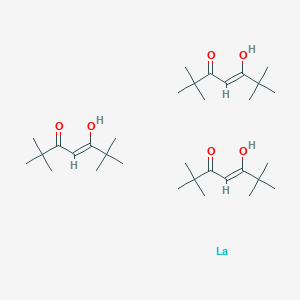![molecular formula C10H24Cl2N2O B13889718 trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride](/img/structure/B13889718.png)
trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride: is a chemical compound with the molecular formula C10H24Cl2N2O and a molecular weight of 259.22 g/mol . It is a dihydrochloride salt form of a cyclohexane derivative, characterized by the presence of two amine groups and a methoxy group attached to a cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-diamine as the core structure.
Functional Group Introduction: The methoxy and methyl groups are introduced through a series of reactions involving appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level of 97%.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mecanismo De Acción
The mechanism of action of trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activities. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine: A similar compound without the dihydrochloride salt form.
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;monohydrochloride: A related compound with a single hydrochloride group.
Uniqueness:
- The presence of two hydrochloride groups in trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride enhances its solubility and stability compared to its analogs.
- The specific stereochemistry of the compound contributes to its unique biological and chemical properties.
Propiedades
Fórmula molecular |
C10H24Cl2N2O |
|---|---|
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
4-N-[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-8(7-13-2)12-10-5-3-9(11)4-6-10;;/h8-10,12H,3-7,11H2,1-2H3;2*1H/t8-,9?,10?;;/m1../s1 |
Clave InChI |
BHQFJWUYAGJMIP-NBCNJNCQSA-N |
SMILES isomérico |
C[C@H](COC)NC1CCC(CC1)N.Cl.Cl |
SMILES canónico |
CC(COC)NC1CCC(CC1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
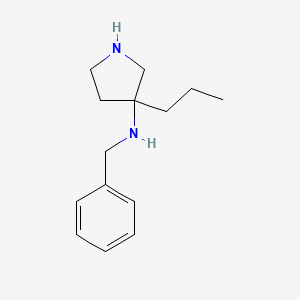
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
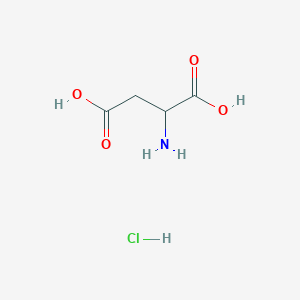
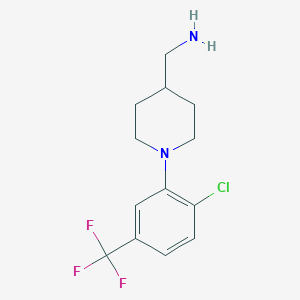
![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)
![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)

